molecular formula C12H7F3 B13418497 Naphthalene, 1-(trifluoroethenyl)- CAS No. 33240-13-0

Naphthalene, 1-(trifluoroethenyl)-

Cat. No.: B13418497
CAS No.: 33240-13-0
M. Wt: 208.18 g/mol
InChI Key: FLXPCPOVRUQHDM-UHFFFAOYSA-N
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Description

This compound belongs to a broader class of halogenated naphthalenes, characterized by their aromatic structure modified with electronegative substituents.

Properties

CAS No.

33240-13-0

Molecular Formula

C12H7F3

Molecular Weight

208.18 g/mol

IUPAC Name

1-(1,2,2-trifluoroethenyl)naphthalene

InChI

InChI=1S/C12H7F3/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H

InChI Key

FLXPCPOVRUQHDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=C(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-(trifluoroethenyl)- typically involves the reaction of naphthalene with trifluoroethylene under specific conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with trifluoroethylene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of Naphthalene, 1-(trifluoroethenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-(trifluoroethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-1,2-dione derivatives.

    Reduction: Reduction reactions can convert the trifluoroethenyl group to a trifluoroethyl group.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthalene-1,2-dione derivatives.

    Reduction: Naphthalene, 1-(trifluoroethyl)-.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Naphthalene, 1-(trifluoroethenyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Naphthalene, 1-(trifluoroethenyl)- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways by binding to specific proteins, leading to changes in cellular processes such as gene expression, metabolism, and cell proliferation.

Comparison with Similar Compounds

Chemical and Structural Differences

The substituent at the 1-position of naphthalene significantly influences chemical reactivity, polarity, and intermolecular interactions. Key comparisons include:

  • 1-Methylnaphthalene : A methyl group (-CH₃) introduces steric bulk and mild electron-donating effects, increasing hydrophobicity compared to unsubstituted naphthalene. It is commonly used as a solvent and in organic synthesis .
  • 1-(Bromomethyl)naphthalene : A bromomethyl group (-CH₂Br) adds both steric bulk and electrophilic character, making it reactive in substitution reactions. This compound is utilized as an intermediate in pharmaceuticals .
  • 1-(2-Bromoethyl)naphthalene : The bromoethyl group (-CH₂CH₂Br) enhances molecular weight and reactivity, particularly in alkylation reactions. Applications include polymer chemistry and material science .
  • 1-(Trifluoroethenyl)naphthalene: The trifluoroethenyl group (-CF₂-CH₂) introduces strong electronegativity and electron-withdrawing effects, likely increasing resistance to oxidation and altering solubility compared to non-fluorinated analogs.
Table 1: Structural and Chemical Comparison
Compound Substituent Molecular Formula Molecular Weight Key Properties
Naphthalene None C₁₀H₈ 128.17 g/mol Nonpolar, high melting point (80°C)
1-Methylnaphthalene -CH₃ C₁₁H₁₀ 142.20 g/mol Hydrophobic, used in lubricants
1-(Bromomethyl)naphthalene -CH₂Br C₁₁H₉Br 221.09 g/mol Reactive in SN2 reactions
1-(Trifluoroethenyl)-naphthalene -CF₂-CH₂ C₁₂H₈F₃ 209.19 g/mol* High electronegativity, stable*

*Estimated based on substituent contributions.

Physical Properties

Substituents critically affect melting/boiling points and solubility:

  • 1-Methylnaphthalene : Melting point ≈ -30°C; boiling point ≈ 245°C. Low water solubility (0.02 g/L) due to hydrophobicity .
  • 1-(Bromomethyl)naphthalene : Melting point 52–55°C; boiling point 213°C at 100 mmHg. Slightly soluble in water, with higher density (1.44 g/cm³) due to bromine .
  • 1-(Trifluoroethenyl)-naphthalene : Expected to have a lower melting point than brominated analogs (due to reduced molecular symmetry) and higher volatility than methyl derivatives. Fluorine atoms may enhance lipid solubility, influencing environmental partitioning .

Toxicological and Health Effects

While direct data for 1-(trifluoroethenyl)-naphthalene are lacking, insights can be drawn from related compounds:

  • Naphthalene: Causes hemolytic anemia and cataracts in humans; classified as a possible carcinogen (IARC Group 2B) .
  • Methylnaphthalenes : Lower acute toxicity than naphthalene but still associated with respiratory irritation .
  • Fluorinated Analogs: Trifluoroethenyl groups could alter metabolic pathways, reducing quinone formation (common in naphthalene toxicity) but introducing fluorinated metabolites requiring further study .

Biological Activity

Naphthalene, 1-(trifluoroethenyl)- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by case studies and data tables.

Synthesis and Structure

The synthesis of naphthalene derivatives often involves various organic reactions that modify the naphthalene core to enhance its biological properties. Naphthalene itself is known for its structural stability and ability to participate in diverse chemical reactions, making it a valuable scaffold in drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthalene derivatives. For instance, a study synthesized a series of naphthalene-substituted triazole spirodienones, evaluating their cytotoxic effects on various cancer cell lines including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The results indicated that certain derivatives exhibited significant cytotoxicity:

CompoundCell LineIC50 (μM)
6aMDA-MB-2310.05
6aHeLa0.07
6aA5490.08
6aaMDA-MB-2310.04
6bMDA-MB-2310.07

These compounds were shown to induce apoptosis and arrest the cell cycle in the S phase, suggesting a mechanism of action that disrupts normal cell proliferation .

The mechanisms by which naphthalene derivatives exert their biological effects are multifaceted:

  • Cell Cycle Arrest : Compounds like 6a were observed to significantly decrease the percentage of cells in the G1 phase while increasing those in the S phase, indicating an interruption in normal cell cycle progression .
  • Apoptosis Induction : The ability to induce programmed cell death is crucial for anticancer agents, and these naphthalene derivatives have shown promise in this area.
  • Topoisomerase Inhibition : Some naphthalene derivatives act as topoisomerase inhibitors, which play a critical role in DNA replication and transcription, making them effective against cancer cells .

Case Studies

A notable case study involved the evaluation of compound 6a in vivo using a mouse model with breast cancer xenografts. The study reported that administration of 6a at a dosage of 20 mg/kg resulted in significant suppression of tumor growth without evident toxicity to major organs . This highlights the potential for further development of this compound as an anticancer agent.

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